Cinnamyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnamyl bromide can be synthesized through several methods:
From Cinnamyl Alcohol: One common method involves the bromination of cinnamyl alcohol using hydrogen bromide in cold acetic acid or phosphorus tribromide in boiling benzene
Using N-Bromosuccinimide: Another method involves the reaction of N-bromosuccinimide with 3-phenylpropene or 1-phenylpropene.
Triphenylphosphine and Bromine: A more detailed procedure involves the reaction of triphenylphosphine with bromine in acetonitrile, followed by the addition of cinnamyl alcohol.
Industrial Production Methods
Industrial production of this compound typically involves the bromination of cinnamyl alcohol using phosphorus tribromide in a controlled environment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Cinnamyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions to form different derivatives.
Oxidation and Reduction: While less common, this compound can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products
The major products formed from these reactions depend on the reagents used. For example, reacting this compound with an amine can produce the corresponding amine derivative .
Scientific Research Applications
Cinnamyl bromide has several applications in scientific research:
Organic Synthesis: It is widely used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It is used in the synthesis of naftifine, an antifungal agent.
Material Science: This compound is used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism by which cinnamyl bromide exerts its effects is primarily through its reactivity as an electrophile in substitution reactions. It targets nucleophilic sites in other molecules, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Cinnamyl Chloride: Similar in structure but uses chlorine instead of bromine.
Cinnamyl Iodide: Uses iodine and is more reactive due to the larger atomic radius of iodine.
Uniqueness
Cinnamyl bromide is unique due to its balanced reactivity and stability, making it a preferred choice in many synthetic applications compared to its chloride and iodide counterparts .
Properties
IUPAC Name |
3-bromoprop-1-enylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUROFEVDCUGKHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871071 |
Source
|
Record name | (3-Bromo-1-propen-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4392-24-9 |
Source
|
Record name | (3-Bromo-1-propen-1-yl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4392-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Bromo-1-propen-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.